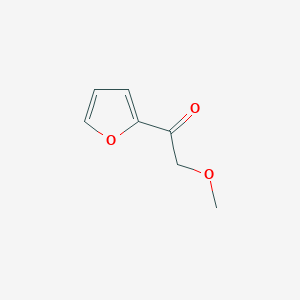

1-(Furan-2-yl)-2-methoxyethan-1-one

Description

Significance of Furan (B31954) Moieties in Heterocyclic Compound Research

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.comnumberanalytics.com Its aromaticity, though less pronounced than that of benzene, imparts a degree of stability, while the oxygen atom influences its reactivity, making it susceptible to a range of chemical modifications. numberanalytics.com Furan and its derivatives are integral components of numerous natural products and serve as versatile building blocks in the synthesis of more complex molecules. numberanalytics.comnumberanalytics.comresearchgate.net

The significance of the furan moiety in heterocyclic chemistry is multifaceted:

Bioactivity: Furan derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. utripoli.edu.lyijabbr.com This has led to their incorporation into various commercially available pharmaceuticals. utripoli.edu.lynih.gov

Synthetic Versatility: The furan ring can be chemically manipulated to generate a diverse range of other functional groups and heterocyclic systems. researchgate.net For instance, oxidation of furans can yield 1,4-dicarbonyl compounds, butenolides, or pyranones. researchgate.net

Role in Sustainable Chemistry: As many furan derivatives can be derived from biomass, they are considered key platform molecules in the development of sustainable materials and chemicals. numberanalytics.comnumberanalytics.com

Overview of Methoxyketone Architectures in Contemporary Synthetic Targets

Methoxyketone architectures, which feature a ketone with a methoxy (B1213986) group on the adjacent carbon (an α-methoxyketone), are important structural motifs in organic synthesis. The methoxy group can influence the reactivity of the ketone and can be a precursor to other functional groups. For instance, α-methoxy ketones are valuable intermediates in the synthesis of various natural products and pharmaceuticals.

The presence of the methoxy group can direct stereoselective reactions at the carbonyl carbon and can be involved in rearrangements and cyclization reactions. The synthesis of these architectures often involves the oxidation of methoxy-substituted alcohols or the reaction of enolates with methoxy-containing electrophiles.

Positioning of 1-(Furan-2-yl)-2-methoxyethan-1-one within Modern Chemical Synthesis Research

This compound is a specific example of a furan-containing ketone with a methoxy group on the α-carbon. This particular arrangement of functional groups makes it a potentially valuable building block in modern organic synthesis. The furan ring provides a site for various transformations, while the α-methoxy ketone moiety can participate in a range of reactions.

The compound can be viewed as a synthon for more complex molecules. For example, the furan ring can undergo Diels-Alder reactions, electrophilic substitutions, or be opened to form linear dicarbonyl compounds. The ketone can be reduced to an alcohol, which can then be used to introduce chirality, or it can be reacted with nucleophiles to form new carbon-carbon bonds. The methoxy group can act as a directing group or be cleaved to reveal a hydroxyl group.

The synthesis of this compound itself would likely involve the acylation of furan with a methoxyacetyl halide or anhydride, or the methoxylation of a precursor like 2-bromoacetylfuran. Its utility in synthesis would be in the construction of more elaborate molecular frameworks, potentially leading to the synthesis of novel bioactive compounds or materials.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 105729-08-6 | biosynth.com |

| Molecular Formula | C₇H₈O₃ | biosynth.comuni.lu |

| Molecular Weight | 140.14 g/mol | biosynth.com |

| Boiling Point | 67 °C | biosynth.com |

| Density | 1.106 g/cm³ | biosynth.com |

| SMILES | COCC(=O)C1=CC=CO1 | biosynth.comuni.lu |

| InChI | InChI=1S/C7H8O3/c1-9-5-6(8)7-3-2-4-10-7/h2-4H,5H2,1H3 | uni.lu |

| InChIKey | SMOYZKAGAFPQAU-UHFFFAOYSA-N | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)-2-methoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-9-5-6(8)7-3-2-4-10-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOYZKAGAFPQAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105729-08-6 | |

| Record name | 1-(furan-2-yl)-2-methoxyethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Furan 2 Yl 2 Methoxyethan 1 One and Analogous Structures

Strategies for the Construction of the Furan (B31954) Ring System Preceding Ketone Introduction

The synthesis of the furan ring is a well-established field with a multitude of methods. These can be broadly categorized into cyclization reactions that form the heterocyclic ring from acyclic precursors. Key modern approaches include metal-catalyzed cyclizations, base-promoted domino reactions, and oxidative cyclizations.

Metal-Catalyzed Cyclizations for Furan Formation

Transition metal catalysis offers powerful and versatile routes to substituted furans, often proceeding with high efficiency and selectivity under mild conditions. osti.govmdpi.com Catalysts based on palladium, gold, copper, ruthenium, and cobalt are prominent in this area. osti.govwikipedia.org These reactions typically involve the intramolecular cyclization of functionalized alkynes, allenes, or enols. mdpi.com182.160.97

For instance, palladium(II) can catalyze the cyclodehydration of 3-alkyn-1,2-diols to form furan rings. mdpi.com Gold and silver catalysts are also effective for this transformation. mdpi.com Another common strategy involves the cyclization of 2-alkynylallyl alcohols, for which gold(I) catalysts have been shown to be particularly mild and efficient. mdpi.com Ruthenium(II) complexes can catalyze the cycloisomerization of 1,2-allenyl ketones to yield 3-unsubstituted furans. osti.gov

More complex pathways include cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyl compounds, which generates polyfunctionalized furans with complete regioselectivity. wikipedia.org This method is notable for its ability to cyclize electron-deficient alkynes. wikipedia.org

A summary of representative metal-catalyzed furan syntheses is presented below.

| Catalyst System | Starting Materials | Product Type | Reference |

| PdCl₂(CH₃CN)₂ / CuCl₂ | β-Ketoanilides and vicinal diols | 2,3-Disubstituted and 2,3,5-trisubstituted furans | nsf.gov |

| Au(I) or Ag(I) | 2-Alkynylallyl alcohols | Trisubstituted furans | mdpi.com |

| Co(II) Porphyrin Complex | α-Diazocarbonyls and terminal alkynes | Polyfunctionalized furans | wikipedia.org |

| RuCl₂(PPh₃)(p-cymene) | (Z)-Pent-2-en-4-yn-1-ols | Furans with C(5) functional group | osti.gov |

| Cu(I) | Diazoacetates and α,β-acetylenic ketones | Polysubstituted furans | mdpi.com |

| FeCl₃ | Propargylic acetates and enoxysilanes | Tri- or tetrasubstituted furans | osti.gov |

Base-Promoted Domino Reactions for Furan Ring Assembly

Base-promoted reactions provide a metal-free alternative for constructing furan rings, often through elegant domino sequences that form multiple bonds in a single operation. These methods are advantageous due to the use of readily available and inexpensive reagents.

One such strategy involves the reaction of β-keto compounds with vinyl dichlorides under basic conditions, which yields 2,3-disubstituted and 2,3,5-trisubstituted furans. osti.gov Another approach utilizes a base-promoted domino reaction between β-ketoanilides and vicinal diols to afford substituted furans through oxidative C-C and C-O bond formation. nsf.gov

The Feist–Benary synthesis is a classic example that uses a base to mediate the reaction between α-halogenated ketones and 1,3-dicarbonyl compounds. patsnap.com The reaction proceeds through initial alkylation followed by a condensation-cyclization to form the furan ring. patsnap.com More recent developments have presented efficient, base-catalyzed methods using α-hydroxy ketones and cyano compounds, which notably avoid the need for metal catalysts and introduce valuable amino and cyano functionalities directly onto the furan product. nsf.gov

Oxidative Cyclization Approaches

Oxidative cyclization represents another major class of furan synthesis. These reactions involve the formation of the furan ring coupled with an oxidation step, often using a variety of oxidizing agents in conjunction with or without a metal catalyst.

A copper-catalyzed oxidative cyclization of aryl ketones with styrenes, using dimethyl sulfoxide (B87167) (DMSO) as both solvent and oxidant, provides a direct route to multiaryl-substituted furans. osti.gov Silver(I) can promote the addition and subsequent oxidative cyclization of 1,3-dicarbonyl compounds with alkynoates to generate polysubstituted furans. researchgate.net A similar transformation can be achieved using a combination of Sn(II) and Cu(I) with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as the oxidant. rsc.org

Metal-free oxidative methods have also been developed. A notable example is the use of Dess–Martin periodinane in the presence of a Brønsted acid to achieve a tandem oxidation/cyclization of homopropargylic alcohols, yielding trisubstituted furans under mild conditions. 182.160.97 Iodine has also been employed to promote the oxidative annulation of specific precursors to form tetrasubstituted furans. wikipedia.org

Methodologies for Introducing the Methoxyethanone Moiety

Once the furan ring is formed, or by using a pre-functionalized furan, the methoxyethanone side chain must be introduced. The primary starting material for this transformation is typically a furan derivative like 2-acetylfuran (B1664036) or furfural (B47365). Strategies include direct alkylation of a ketone precursor or building the carbon skeleton through condensation reactions.

Alkylation Strategies for Substituted Ketones

One of the most direct conceptual routes to 1-(Furan-2-yl)-2-methoxyethan-1-one is the α-alkylation of 2-acetylfuran. wikipedia.orgnih.gov This strategy involves the deprotonation of the methyl group of 2-acetylfuran to form a nucleophilic enolate, which is then reacted with an appropriate electrophile. libretexts.org

The formation of the enolate requires a strong base. 182.160.97libretexts.org While amine bases like triethylamine (B128534) or DBU can be used, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) are often more effective for achieving complete enolate formation. nsf.gov The choice of base is critical, as incomplete deprotonation can lead to side reactions like self-condensation. 182.160.97 Using a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) is a common tactic to quantitatively form the enolate before adding the electrophile. libretexts.org

Plausible Alkylation Route:

Enolate Formation: 2-Acetylfuran is treated with a strong base (e.g., LDA, NaH) in an aprotic solvent like THF at low temperature to generate the corresponding enolate. nsf.govlibretexts.org

Alkylation: The enolate solution is then treated with a methoxymethylating agent like methoxymethyl chloride to install the α-methoxy group, yielding the target compound after workup.

Research on the related alkylative carboxylation of 2-acetylfuran has shown that its enolate can be successfully generated using NaH or KH and trapped with an electrophile (in that case, CO₂), demonstrating the viability of this approach. nsf.gov

Condensation Reactions Involving Furanic Aldehydes and Ketones

An alternative strategy for constructing the side chain involves aldol-type condensation reactions, typically starting with furfural, a readily available aldehyde derived from biomass. mdpi.comosti.gov The aldol (B89426) condensation allows for the formation of a new carbon-carbon bond, extending the side chain from the furan ring. osti.gov

The reaction of furfural with a ketone, such as acetone, is a well-studied process, often catalyzed by solid-base catalysts like mixed Mg/Al oxides or anion exchange resins. mdpi.comosti.govresearchgate.net This reaction first forms 4-(furan-2-yl)-4-hydroxybutan-2-one, which readily dehydrates to produce 4-(2-furyl)-3-buten-2-one. mdpi.comosti.gov

To synthesize a precursor for this compound, one could envision a similar aldol condensation between furfural and methoxyacetone (B41198).

Proposed Condensation Route:

Aldol Condensation: Furfural is reacted with methoxyacetone in the presence of a base catalyst. This would form 1-(Furan-2-yl)-3-hydroxy-3-methoxybutan-2-one.

Dehydration: The resulting aldol adduct could then be dehydrated to yield 1-(Furan-2-yl)-3-methoxybut-2-en-1-one.

Reduction: Selective reduction of the carbon-carbon double bond would be required to obtain the final saturated side chain of this compound.

This approach builds the necessary carbon framework and incorporates the methoxy (B1213986) group, although it requires additional steps to achieve the final target structure compared to the direct alkylation route.

Radical Alkylation of Furan Derivatives

Radical alkylation offers a powerful tool for C-C bond formation on the furan ring, a process that can be challenging via traditional ionic pathways. Methodologies involving radical processes enable the synthesis of complex furan derivatives from simple precursors.

One notable approach involves the cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls. google.com In this process, a Co(III)-carbene radical is generated, which adds to an alkyne to form a vinyl radical intermediate. This intermediate then cyclizes onto the carbonyl group to form the furan ring. google.com This method is significant for its broad substrate scope and tolerance of various functional groups, providing access to multisubstituted furans. google.com

Furthermore, copper-catalyzed radical C2-alkylation has been successfully applied to benzofurans, which are analogous to furan structures. studysmarter.co.uk These reactions demonstrate the feasibility of directly functionalizing the furan core through radical pathways. Another relevant strategy is the alkylation of furan-annulated sulfolenes, which serve as synthons for 3,4-dimethylenefuran in subsequent intramolecular Diels-Alder reactions, showcasing the versatility of alkylated furan intermediates. acs.org

Convergent and Divergent Synthetic Pathways to this compound

One-pot multicomponent reactions (MCRs) are highly efficient, atom-economical processes that combine three or more reactants in a single operation to form a complex product, thereby avoiding lengthy separation and purification of intermediates. umn.eduresearchgate.net These reactions are particularly valuable for generating libraries of heterocyclic compounds.

A prime example is the one-pot synthesis of highly functionalized furan-containing ketones from arylglyoxals, acetylacetone, and phenols. umn.edursc.orgresearchgate.netmdpi.com This method proceeds under catalyst-free conditions in the presence of a base like triethylamine. The proposed mechanism involves an initial Knoevenagel condensation between the arylglyoxal and acetylacetone, followed by a Michael addition of the phenol, and subsequent Paal-Knorr cyclization to furnish the furan ring. researchgate.net This approach provides excellent yields for a range of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives. rsc.orgresearchgate.net

Table 1: Optimization of Reaction Conditions for One-Pot Furan Synthesis

| Entry | Solvent | Base (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | EtOH | Et3N (100) | RT | 24 | 40 | rsc.org |

| 2 | H2O | K2CO3 (100) | RT | 12 | Trace | rsc.org |

| 3 | H2O | DABCO (100) | RT | 12 | 30 | rsc.org |

| 4 | CHCl3 | Et3N (100) | RT | 24 | 20 | rsc.org |

| 5 | CH3CN | Et3N (100) | RT | 8 | 51 | rsc.org |

| 6 | Acetone | Et3N (100) | Reflux | 3 | 93 | rsc.org |

Data adapted from a study on the one-pot synthesis of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl) ethan-1-one derivatives. rsc.org RT = Room Temperature.

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, often operating under mild conditions without the need for harsh reagents. princeton.edu Electricity is used as a "traceless" reagent to drive reactions. princeton.edu

Various ketones can be synthesized using electrochemical methods. For instance, the electrochemical oxidative decarboxylation of disubstituted malonic acid derivatives provides a direct route to ketones, including 1,4-diketones, which are key precursors in furan synthesis (e.g., via Paal-Knorr reaction). rsc.org This method has been successfully applied to the synthesis of cis-jasmone. rsc.org

Another approach is the electrochemical reduction of carbonyl compounds. Aldehydes and ketones can be reduced to the corresponding alcohols or diols using a simple undivided cell setup. mdpi.com Additionally, β-ketosulfones have been prepared from aryl methyl ketones and sodium sulfinates under mild electrochemical conditions, demonstrating the versatility of this technique for synthesizing functionalized ketones. princeton.edu For furanone systems, the electrochemical reduction of 5-alkoxy derivatives of mucochloric acid has been used to synthesize 5-alkoxy-3-chloro-2(5H)-furanones. rsc.org

Isotopically labeled compounds, particularly with stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), are indispensable tools in mechanistic studies, metabolic tracing, and quantitative analysis. rsc.orgnumberanalytics.comnih.gov The synthesis of labeled furan derivatives allows for a deeper understanding of reaction pathways and biological processes.

Methods for preparing carbon-labeled compounds often start from simple, commercially available labeled precursors like [¹³C]carbon monoxide, sodium [¹³C]cyanide, or [¹³C₄]acetylene. rsc.org For example, [¹³C₄]furan, required for metabolism and mechanistic studies, was synthesized in five steps from [¹³C₃]propargyl alcohol and [¹³C]paraformaldehyde. umn.edu An iridium-catalyzed cycloaddition has been developed that allows for late-stage carbon isotope labeling of tetrahydrofurans using [¹³C]CO₂. researchgate.net

Deuterium labeling can be achieved through various H-D exchange reactions. A palladium-on-carbon catalyst with D₂O can achieve regioselective deuterium incorporation at specific sites under mild conditions. mdpi.com Such methods could be adapted to produce deuterated furan-2-yl ketones for use as internal standards in mass spectrometry-based quantification. The relevance of these labeled compounds lies in their ability to act as tracers, allowing chemists to follow the fate of molecules through complex reaction sequences or biological systems. numberanalytics.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes using renewable feedstocks, improving atom economy, and employing environmentally benign catalysts and solvents.

Lignocellulosic biomass, an abundant and renewable resource, is a prime starting material for green chemical synthesis. It can be processed to yield valuable furan-based platform molecules, such as furfural (from C5 sugars like xylose) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars like glucose and fructose).

These biomass-derived furans serve as versatile building blocks for more complex structures. For example, furfural can be catalytically converted into a wide array of chemicals and fuels. The synthesis of furan derivatives from these precursors aligns with the principles of green chemistry by replacing petroleum-based feedstocks with renewable ones. The conversion of sugars to furan derivatives is often achieved using acid catalysts, and significant research is focused on developing efficient and recyclable catalytic systems, including ionic liquids and solid acids. These furanic aldehydes and alcohols are ideal starting points for building side chains, such as the methoxyacetyl group found in this compound, through established organic transformations.

Elucidation of Reaction Mechanisms and Reactivity Profiles for 1 Furan 2 Yl 2 Methoxyethan 1 One

Mechanistic Investigations of Ketone Functional Group Transformations

The ketone moiety, specifically an α-methoxy ketone, is susceptible to a variety of transformations typical of carbonyl compounds. These include oxidation at the carbonyl carbon and nucleophilic attacks.

Oxidation Pathways of Carbonyl Groups

The oxidation of the carbonyl group in 1-(furan-2-yl)-2-methoxyethan-1-one can proceed through several pathways, most notably the Baeyer-Villiger oxidation.

The Baeyer-Villiger oxidation is a well-established organic reaction that converts a ketone into an ester by treatment with a peroxyacid (like m-CPBA) or other peroxides. wikipedia.orgorganic-chemistry.org The reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.org The mechanism begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of one of the substituent groups to the adjacent oxygen atom, leading to the formation of the ester and a carboxylic acid byproduct.

The regioselectivity of the Baeyer-Villiger reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For this compound, the competition is between the furan-2-yl group and the methoxymethyl group (-CH₂OCH₃). The furan-2-yl group, being an aromatic heterocycle, has a migratory aptitude comparable to a phenyl group. The methoxymethyl group is a primary alkyl group. Therefore, the furan-2-yl group is expected to migrate preferentially, yielding methoxymethyl 2-furoate.

Enzymatic variants of this reaction exist, utilizing Baeyer-Villiger monooxygenases (BVMOs), which can catalyze such oxidations with high chemo-, regio-, and enantioselectivity. mdpi.comnih.gov These enzymes use molecular oxygen and a cofactor like NAD(P)H to perform the oxygen insertion. mdpi.com

Another potential oxidation pathway is the α-hydroxylation of the ketone, which would introduce a hydroxyl group on the carbon adjacent to the carbonyl. However, this compound already possesses a methoxy (B1213986) group at this position, making further oxidation at this site to form a hemiacetal-like structure less common under standard conditions. organic-chemistry.orgthieme-connect.de

Table 1: Predicted Products of Baeyer-Villiger Oxidation

| Reactant | Oxidizing Agent | Major Product | Migrating Group |

|---|

Nucleophilic Addition and Substitution Reactions on Ketones

The electrophilic carbonyl carbon of the ketone is a prime target for nucleophiles.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), readily attack the carbonyl carbon. umkc.eduleah4sci.com This reaction proceeds via nucleophilic addition to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. umkc.edu The reaction of this compound with a Grignard reagent, for example, methylmagnesium bromide, would result in the formation of 1-(furan-2-yl)-2-methoxypropan-2-ol. It is crucial that the reaction is carried out in an anhydrous solvent, like diethyl ether or tetrahydrofuran (B95107), as Grignard reagents are strong bases and will react with any protic solvents. wpmucdn.com

Reduction Reactions: The ketone can be reduced to a secondary alcohol using various reducing agents. Hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed. nih.gov These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide during workup, to produce 1-(furan-2-yl)-2-methoxyethan-1-ol. Chemoselective reducing agents, such as 2-phenylbenzimidazoline, have also been shown to selectively reduce the carbon-carbon double bond in conjugated furan (B31954) systems while leaving the carbonyl and cyano groups intact, though this specific application is for a different class of furan derivatives. nih.gov

Table 2: Products of Nucleophilic Addition to the Ketone

| Nucleophile/Reducing Agent | Reagent Example | Product Type | Product Name (Example) |

|---|---|---|---|

| Grignard Reagent | CH₃MgBr | Tertiary Alcohol | 1-(Furan-2-yl)-2-methoxypropan-2-ol |

Furan Ring Reactivity and Transformations

The furan ring is an electron-rich aromatic system, making it highly reactive in several classes of reactions, although its reactivity is modulated by the electron-withdrawing 2-acyl substituent.

Electrophilic Aromatic Substitution Patterns of the Furan Ring

Furan is a π-electron rich heterocycle and undergoes electrophilic aromatic substitution much more readily than benzene. chemicalbook.comucalgary.ca For unsubstituted furan, electrophilic attack occurs preferentially at the C2 position due to the greater stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures. chemicalbook.comucalgary.capearson.com

However, in this compound, the presence of the electron-withdrawing 2-acyl group deactivates the furan ring towards electrophilic attack. This deactivating group directs incoming electrophiles to the C5 position, which is the other α-position and is least deactivated compared to the β-positions (C3 and C4). Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the 5-substituted product. Mild reaction conditions are often sufficient for these substitutions on furan rings. pearson.compearson.com

Table 3: Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(5-Nitro-furan-2-yl)-2-methoxyethan-1-one |

| Bromination | Br₂ in dioxane | 1-(5-Bromo-furan-2-yl)-2-methoxyethan-1-one |

Cycloaddition Reactions Involving the Furan Moiety

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. askiitians.comnih.gov This reactivity is a consequence of its conjugated π-electron system. askiitians.com However, the aromatic character of furan makes it a relatively unreactive diene compared to non-aromatic counterparts, and the resulting cycloaddition reactions are often reversible. nih.gov

The reactivity of furan in Diels-Alder reactions is significantly influenced by substituents. Electron-withdrawing groups, such as the acyl group in this compound, generally decrease the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan diene. rsc.org This reduces the reactivity in normal-electron-demand Diels-Alder reactions, which involve the interaction between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Consequently, forcing conditions or highly reactive dienophiles may be required to achieve cycloaddition. The reaction typically yields a 7-oxabicyclo[2.2.1]heptane derivative. acs.org Both endo and exo isomers can be formed, with the exo isomer often being the thermodynamically more stable product. acs.org

Table 4: Diels-Alder Reactivity of the Furan Moiety

| Dienophile | Reaction Type | Expected Adduct |

|---|---|---|

| Maleic anhydride | [4+2] Cycloaddition | 7-Oxabicyclo[2.2.1]heptane derivative |

| Acrylate derivatives | [4+2] Cycloaddition | 7-Oxabicyclo[2.2.1]heptane derivative |

Furan Ring-Opening and Rearrangement Mechanisms

The furan ring is susceptible to cleavage under certain conditions, particularly in the presence of acid. rsc.orgmdpi.com The mechanism of acid-catalyzed ring-opening typically involves the protonation of the furan ring, most favorably at the C2 (α) position, to form a furanium ion. acs.orgscite.ai This protonation is often the rate-limiting step. acs.org The activated ring is then susceptible to nucleophilic attack, for instance by a water molecule in an aqueous acidic medium. This attack can lead to the formation of intermediates like 2,5-dihydro-2-furanol. acs.org Subsequent protonation of the ring oxygen in this intermediate can initiate the C-O bond cleavage, resulting in an open-chain dicarbonyl compound. mdpi.comacs.org

The specific products of ring-opening are highly dependent on the substituents present on the furan ring and the reaction conditions. rsc.org For a 2-acyl furan derivative like this compound, the acid-catalyzed rearrangement could lead to various acyclic enedione or hydroxy-enedione structures. These ring-opening reactions are a key consideration in the chemistry of biomass-derived furans, as they can lead to valuable platform chemicals or undesired side products. mdpi.com

Role of the Methoxyethyl Moiety in Directing Reactivity

The reactivity of the bifunctional compound this compound is significantly influenced by the methoxyethyl group attached to the carbonyl carbon. This side chain plays a crucial role in modulating the molecule's electronic properties and steric accessibility, which in turn governs its reaction pathways. Furthermore, the proximity of the methoxy group to the reactive carbonyl center introduces the potential for unique intramolecular transformations.

Influence on Steric and Electronic Effects within the Molecular Architecture

The methoxyethyl moiety exerts both steric and electronic effects that are critical to the reactivity profile of this compound. These effects can either enhance or diminish the reactivity of the furan ring and the ketone functionality towards various reagents.

Electronic Effects:

The oxygen atom of the methoxy group, due to its high electronegativity, exerts an electron-withdrawing inductive effect (-I) through the sigma bonds. This effect tends to increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. However, the oxygen atom also possesses lone pairs of electrons that can participate in resonance, leading to an electron-donating mesomeric effect (+M). stackexchange.comlibretexts.org In the context of the methoxyethyl group, the resonance effect is not directly conjugated with the furan ring or the carbonyl group. Nevertheless, the inductive effect of the methoxy group can influence the adjacent carbonyl.

Steric Effects:

The methoxyethyl group is bulkier than a simple methyl or ethyl group, which introduces steric hindrance around the carbonyl carbon. brainkart.com This steric bulk can impede the approach of large nucleophiles, potentially slowing down the rate of reaction at the carbonyl center. brainkart.comquizlet.com The degree of steric hindrance will depend on the size and shape of the attacking nucleophile.

The interplay of these electronic and steric factors is summarized in the table below:

| Feature of Methoxyethyl Moiety | Electronic/Steric Effect | Impact on Reactivity of the Carbonyl Group |

| Methoxy Group (Oxygen) | Electron-withdrawing inductive effect (-I) | Increases electrophilicity |

| Methoxy Group (Oxygen) | Potential for intramolecular interaction | Can influence reaction pathways |

| Ethyl Chain | Steric bulk | May hinder the approach of large nucleophiles |

The furan ring itself is an electron-rich aromatic system, susceptible to electrophilic substitution. The electron-withdrawing nature of the acyl group deactivates the furan ring towards electrophilic attack, but the presence of the methoxy group in the side chain does not directly alter the electronic properties of the furan ring through resonance.

Potential for Intramolecular Cyclization or Rearrangement

The structure of this compound, with a nucleophilic oxygen atom (from the methoxy group) positioned gamma to the electrophilic carbonyl carbon, presents the possibility of intramolecular reactions. Such reactions could lead to the formation of cyclic structures.

One plausible intramolecular reaction is a cyclization to form a five-membered ring. Under either acidic or basic conditions, the carbonyl oxygen can be protonated or the alpha-carbon can be deprotonated, respectively, to facilitate an intramolecular nucleophilic attack by the methoxy oxygen onto the carbonyl carbon. This could potentially lead to the formation of a cyclic hemiacetal or a related cyclic ether.

Another possibility is an intramolecular aldol-type reaction if there are acidic protons on the carbon adjacent to the methoxy group, although this is less likely given the structure. Intramolecular aldol (B89426) reactions are known to occur in molecules containing two carbonyl groups or a carbonyl group and an enolate precursor. youtube.com

Furthermore, rearrangements such as the Favorskii rearrangement , which is characteristic of α-haloketones, are not directly applicable here. nih.gov However, under specific conditions, other unforeseen rearrangements could occur, driven by the formation of a thermodynamically stable product. The furan ring itself can participate in cyclization reactions, such as intramolecular Diels-Alder reactions, though this typically requires a dienophile on the side chain. ucla.edu While the methoxyethyl group does not act as a dienophile, its presence could influence the conformation of the molecule, which might affect other potential cyclization pathways involving the furan ring. researchgate.netnih.govnih.govacs.org

The potential for these intramolecular events is highly dependent on the reaction conditions, including temperature, pH, and the presence of catalysts.

Computational and Theoretical Investigations of 1 Furan 2 Yl 2 Methoxyethan 1 One

Quantum Chemical Studies for Molecular Structure and Stability

Quantum chemical studies are fundamental to predicting the geometric and electronic properties of a molecule from first principles. These computational methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule, thereby revealing its structure and stability.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the much simpler electron density to determine the molecule's energy and other properties.

For a molecule like 1-(Furan-2-yl)-2-methoxyethan-1-one, a DFT study would begin with geometry optimization . This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. The result would be a precise set of bond lengths, bond angles, and dihedral angles for the molecule's most stable conformer.

Once the geometry is optimized, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior. For instance, studies on related furan (B31954) derivatives often calculate parameters such as dipole moment, polarizability, and molecular electrostatic potential (MEP). mdpi.comnih.gov The MEP map, in particular, is valuable as it illustrates the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 1: Illustrative Electronic Properties from DFT Calculations (Note: The following data is hypothetical and for illustrative purposes only, as no specific literature is available for this compound.)

| Property | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | Y Debye | Measures the molecule's overall polarity. |

| Polarizability | Z ų | Describes the deformability of the electron cloud in an electric field. |

High-Level Ab Initio Calculations for Energetics

While DFT is highly efficient, high-level ab initio (from the beginning) methods, such as Coupled Cluster (CC) or Gaussian-4 (G4) theory, offer even greater accuracy for energetic calculations, albeit at a higher computational cost. researchgate.net These methods provide a more rigorous solution to the electronic structure problem.

For this compound, such calculations would yield highly accurate values for its enthalpy of formation , which is the energy change when the compound is formed from its constituent elements in their standard states. researchgate.net This is a key thermodynamic parameter for assessing its stability relative to other isomers or compounds. Comparing the calculated enthalpy of formation with experimental values, if they were available, would validate the accuracy of the computational model.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict how and where a molecule is likely to react, and the energy required for those reactions to occur.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

An FMO analysis of this compound would identify the spatial distribution and energy of these key orbitals. nih.govmdpi.com

HOMO: The location of the HOMO indicates the sites most susceptible to attack by electrophiles (electron-seeking species), as this is where the most available electrons reside. In furan derivatives, the HOMO is often distributed over the furan ring. nih.gov

LUMO: The location of the LUMO points to the sites most susceptible to attack by nucleophiles (nucleus-seeking species), as this is the most accessible empty orbital.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical indicator of chemical reactivity and stability. nih.gov A small gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: The following data is hypothetical and for illustrative purposes only.)

| Parameter | Hypothetical Value (eV) | Significance |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 | Indicator of kinetic stability and chemical reactivity. |

Transition State Modeling and Kinetic Parameter Calculation

To understand a chemical reaction's mechanism and speed, chemists computationally model the transition state (TS) —the highest energy point along the reaction pathway that connects reactants to products.

For a potential reaction involving this compound, such as a nucleophilic attack at the carbonyl carbon, researchers would use methods like DFT to locate the geometry of the transition state. Once the TS is identified, its energy can be calculated. The difference between the energy of the reactants and the energy of the transition state gives the activation energy (Ea) . A lower activation energy implies a faster reaction. These calculations are vital for predicting reaction outcomes and optimizing reaction conditions without the need for extensive laboratory experimentation.

Molecular Dynamics (MD) Simulations for Solvation Effects

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly by the solvent. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.

An MD simulation of this compound would involve placing the molecule in a virtual box filled with solvent molecules (e.g., water or an organic solvent) and calculating the forces between all atoms. By solving Newton's equations of motion, the simulation tracks the trajectory of every atom, providing a detailed picture of how the solvent molecules arrange themselves around the solute and how they interact. This is crucial for understanding solvation effects , such as how the solvent might stabilize reactants, products, or transition states, thereby influencing reaction rates and equilibria.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on density functional theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. globalresearchonline.net These computational approaches can provide valuable insights into the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra of this compound, aiding in its structural elucidation and characterization.

Computational Analysis of Intermolecular Interactions

Computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the association of molecules in the condensed phase. For this compound, understanding these interactions is key to explaining its physical properties.

Hydrogen Bonding Network Studies

While this compound cannot form hydrogen bonds with itself due to the absence of a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen), it can act as a hydrogen bond acceptor. ncert.nic.in The oxygen atoms of the furan ring, the carbonyl group, and the methoxy (B1213986) group all possess lone pairs of electrons that can interact with hydrogen bond donors, such as water or alcohols.

Computational models can be used to:

Identify the most favorable sites for hydrogen bonding.

Calculate the strength of these hydrogen bonds.

Simulate the structure of solvation shells around the molecule in different solvents.

These studies would be crucial for understanding the solubility of this compound in protic solvents.

Dipole-Dipole Interactions and Molecular Association

The carbonyl group in this compound is highly polar, creating a significant molecular dipole moment. youtube.com This leads to dipole-dipole interactions being a major intermolecular force governing the association of these molecules in the liquid and solid states. ncert.nic.in

Computational analysis can quantify the molecular dipole moment and map the electrostatic potential surface of the molecule. This would reveal the regions of positive and negative partial charges, illustrating how molecules of this compound would orient themselves to maximize electrostatic attraction. These interactions are a key factor in determining the boiling point of the compound. ncert.nic.inlearncbse.in

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Furan |

Spectroscopic and Analytical Methodologies for the Characterization of 1 Furan 2 Yl 2 Methoxyethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity and spatial relationships of atoms. For 1-(Furan-2-yl)-2-methoxyethan-1-one, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show signals corresponding to the three protons on the furan (B31954) ring, the methylene (B1212753) protons adjacent to the carbonyl group, and the methoxy (B1213986) protons.

The furan ring protons typically appear in the aromatic region of the spectrum and exhibit characteristic coupling patterns. The proton at position 5 (H-5) is expected to be a doublet of doublets, coupling to both H-4 and H-3. Similarly, the H-3 proton will appear as a doublet of doublets, coupling to H-4 and H-5. The H-4 proton is also expected to be a doublet of doublets, coupling to both H-3 and H-5.

The methylene protons (-CH₂-) are adjacent to an electron-withdrawing carbonyl group and a methoxy group, which would shift their signal downfield. These protons are expected to appear as a singlet as there are no adjacent protons to couple with. The three protons of the methoxy group (-OCH₃) are chemically equivalent and will also produce a singlet.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃) This data is predictive and based on the analysis of similar structures like 2-acetylfuran (B1664036). nih.govchemicalbook.com

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-5 | ~7.60 | dd | J = 1.8, 0.8 | Furan Ring |

| H-3 | ~7.20 | dd | J = 3.6, 0.8 | Furan Ring |

| H-4 | ~6.55 | dd | J = 3.6, 1.8 | Furan Ring |

| H-α | ~4.70 | s | - | -CH₂- |

| H-methoxy | ~3.40 | s | - | -OCH₃ |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon (C=O) is typically the most downfield signal in the spectrum due to its significant deshielding. The carbons of the furan ring will appear in the aromatic region. Based on known data for 2-substituted furans, the carbon at position 2 (C-2), which is bonded to the acetyl group, will be the most downfield of the ring carbons, followed by C-5. nih.govchemicalbook.comspectrabase.com The methylene carbon (-CH₂-) and the methoxy carbon (-OCH₃) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃) This data is predictive and based on the analysis of similar structures like 2-acetylfuran. nih.govchemicalbook.comspectrabase.com

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~186.0 | Carbonyl |

| C-2 | ~152.5 | Furan Ring |

| C-5 | ~147.0 | Furan Ring |

| C-3 | ~118.0 | Furan Ring |

| C-4 | ~112.5 | Furan Ring |

| C-α | ~75.0 | -CH₂- |

| C-methoxy | ~59.0 | -OCH₃ |

Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D spectra and for establishing the complete connectivity of the molecule. scielo.brudayton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a COSY spectrum would show cross-peaks connecting H-3 with H-4, H-4 with H-5, and H-3 with H-5, confirming their positions on the furan ring. No correlations would be expected for the singlet signals of the methylene and methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. The HSQC spectrum would show correlations between H-3 and C-3, H-4 and C-4, H-5 and C-5, the methylene protons (H-α) and the methylene carbon (C-α), and the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is vital for connecting the different fragments of the molecule. Key expected HMBC correlations for confirming the structure include:

Correlations from the methylene protons (H-α) to the carbonyl carbon (C=O), the methoxy carbon, and the C-2 carbon of the furan ring.

Correlations from the furan proton H-3 to the carbonyl carbon (C=O) and C-2, C-4, and C-5 of the ring.

Correlation from the methoxy protons to the methylene carbon (C-α).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could show a cross-peak between the methylene protons (H-α) and the furan proton at position 3 (H-3), providing further confirmation of the molecule's conformation.

Table 3: Summary of Key Expected 2D NMR Correlations

| Experiment | Key Correlation 1 | Key Correlation 2 | Key Correlation 3 |

| COSY | H-3 ↔ H-4 | H-4 ↔ H-5 | H-3 ↔ H-5 |

| HSQC | H-3 ↔ C-3 | H-α ↔ C-α | H-methoxy ↔ C-methoxy |

| HMBC | H-α ↔ C=O | H-α ↔ C-2 | H-3 ↔ C=O |

| NOESY | H-α ↔ H-3 | H-3 ↔ H-4 | H-4 ↔ H-5 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone, furan ring, and ether linkage. rsc.orgresearchgate.netglobalresearchonline.net

C=O Stretch: A strong absorption band is expected for the stretching vibration of the carbonyl group (ketone), typically appearing in the region of 1660-1680 cm⁻¹, with its exact position influenced by conjugation with the furan ring.

C=C Stretch: The furan ring will exhibit characteristic C=C stretching vibrations.

C-O-C Stretch: Both the furan ring ether linkage and the methoxy group's C-O bond will show stretching vibrations in the fingerprint region.

C-H Stretch: Aromatic C-H stretching from the furan ring and aliphatic C-H stretching from the methylene and methoxy groups will also be present.

Table 4: Predicted Characteristic IR Absorption Bands for this compound This data is predictive and based on the analysis of similar furan-containing structures. rsc.orgglobalresearchonline.netchemicalpapers.com

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3120 | Medium | Aromatic C-H Stretch (Furan) |

| ~2950, ~2850 | Medium | Aliphatic C-H Stretch (-CH₂, -OCH₃) |

| ~1675 | Strong | C=O Stretch (Aryl Ketone) |

| ~1570, ~1470 | Medium | C=C Stretch (Furan Ring) |

| ~1280, ~1020 | Strong | Asymmetric & Symmetric C-O-C Stretch (Ether) |

| ~885 | Strong | Furan Ring Bending |

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule. globalresearchonline.netchemicalpapers.com

For this compound, the symmetric vibrations of the furan ring are expected to be particularly strong in the Raman spectrum. The C=C and C=O stretching vibrations, which are also IR active, will appear in the Raman spectrum as well, though their relative intensities may differ. Raman spectroscopy is especially useful for observing the symmetric "ring breathing" vibration of the furan ring, which often gives a strong and sharp signal.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the molecular weight determination and structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides highly accurate mass measurements, which are essential for the unambiguous confirmation of the elemental composition of a molecule. For this compound, with a molecular formula of C₇H₈O₃, the exact mass can be calculated and compared with the experimentally determined mass.

Predicted High-Resolution Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 141.05463 |

| [M+Na]⁺ | 163.03657 |

| [M-H]⁻ | 139.04007 |

Table 1: Predicted m/z values for various adducts of this compound. These values are calculated based on the exact masses of the constituent atoms and serve as a reference for experimental data. nih.gov

Experimental determination of the m/z value of the protonated molecule ([M+H]⁺) by HRMS is expected to be very close to the calculated value of 141.05463, thereby confirming the molecular formula C₇H₈O₃. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Profile Analysis

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for assessing the purity of this compound and for identifying any volatile impurities.

A typical GC-MS analysis would involve injecting a vaporized sample into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. uzh.chmdpi.com

Hypothetical GC-MS Method Parameters for Purity Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Table 2: A proposed set of GC-MS parameters for the analysis of this compound. These parameters are based on general methods for analyzing furan derivatives and would require optimization for this specific compound. nih.govnih.govbibliotekanauki.pl

The resulting total ion chromatogram (TIC) would show a major peak corresponding to this compound, with any impurities appearing as smaller peaks. The mass spectrum of the main peak would be expected to show a molecular ion peak (M⁺) at m/z 140, along with characteristic fragment ions.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to the isolation and purity determination of this compound.

Gas Chromatography (GC) Method Development

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for determining the purity of volatile compounds. The development of a GC method for this compound would focus on achieving a sharp, symmetrical peak for the main component, well-separated from any potential impurities. glsciences.com

Proposed GC-FID Method Parameters

| Parameter | Value |

| Column | Capillary column with a polar stationary phase (e.g., wax-based) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Carrier Gas | Nitrogen or Helium |

| Oven Program | Isothermal at 150 °C or a temperature gradient for optimal separation |

Table 3: Suggested starting parameters for the development of a GC-FID method for this compound. The choice of a polar column is based on the polarity of the analyte. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of compounds. For a polar compound like this compound, a reversed-phase HPLC method would be suitable. sielc.comresearchgate.netsielc.com

Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the furan ring |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Table 4: A representative set of HPLC conditions for the analysis of furanone compounds, which could be adapted for this compound. shimadzu.coms4science.at

Chiral Separation Techniques using Advanced Stationary Phases

Since this compound possesses a chiral center at the carbon bearing the methoxy group, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial and can be achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs) is a powerful method for enantiomeric separation. Columns with stationary phases like cellulose (B213188) or amylose (B160209) derivatives are known to be effective for a wide range of chiral compounds. nih.govscirp.org

For volatile chiral compounds, chiral Gas Chromatography (GC) is another valuable technique. Capillary columns coated with cyclodextrin (B1172386) derivatives are commonly used for the enantioselective separation of various classes of compounds, including ketones. gcms.cznih.govchromatographyonline.com

Potential Chiral HPLC Method Parameters

| Parameter | Value |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | A mixture of hexane (B92381) and a polar alcohol (e.g., isopropanol) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV |

Table 5: General conditions for a chiral HPLC method that could be applied to the enantiomeric separation of this compound. The exact conditions would need to be optimized to achieve baseline separation of the enantiomers. nih.govscirp.org

Advanced Applications and Future Research Directions

1-(Furan-2-yl)-2-methoxyethan-1-one as a Building Block in Complex Molecule Synthesis

The chemical architecture of this compound, featuring multiple reactive sites, makes it a promising candidate for the synthesis of complex organic molecules. The furan (B31954) ring can act as a diene in cycloaddition reactions, while the ketone and the adjacent methoxy-substituted carbon offer avenues for a variety of condensation and substitution reactions.

Precursor for Advanced Organic Materials

Furan-containing polymers and oligomers are valued for their electronic and optical properties, finding use in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furan/phenylene co-oligomers, for instance, are known for their bright luminescence and good charge transport properties.

Theoretically, this compound could serve as a monomer or a precursor to a monomer in the creation of novel functional polymers. The furan ring provides the necessary heterocyclic core for conjugation. The molecule could undergo polymerization through reactions targeting the furan ring or through transformations of the keto-methoxy side chain into a polymerizable group. The presence of the methoxy (B1213986) group could also be advantageous for tuning the final properties of the material, such as solubility and thin-film morphology, which are critical for device performance.

Table 1: Potential Polymerization Strategies

| Polymerization Approach | Proposed Reaction | Potential Material Application |

| Side-Chain Modification | Conversion of the ketone to a vinyl or ethynyl (B1212043) group, followed by radical or metathesis polymerization. | Soluble conjugated polymers for printable electronics. |

| Ring-Opening Metathesis | Not directly applicable to the aromatic furan ring, but the side chain could be modified to participate. | Functionalized aliphatic polymers. |

| Polycondensation | Transformation of the furan ring (e.g., to a dicarboxylic acid) followed by condensation with a diol or diamine. | Polyesters or polyamides with furan-based units. |

Intermediate in the Synthesis of Heterocyclic Precursors

The synthesis of complex heterocyclic systems is a major focus of medicinal and materials chemistry. Furan derivatives are common starting points for creating other ring systems. For example, furanones can be converted into pyridazinones, which possess anti-inflammatory properties. nih.gov Similarly, furan-2-yl substituted 1,3-diketones can undergo three-component reactions to form meta-hetarylanilines. beilstein-journals.org

By analogy, this compound is a prime candidate for constructing a variety of other heterocyclic scaffolds. The ketone functionality allows for condensation reactions with hydrazines, ureas, or active methylene (B1212753) compounds to form pyridazines, pyrimidines, or other ring systems. The furan ring itself can be a precursor to other heterocycles through ring-opening and rearrangement reactions or by participating as a four-carbon unit in Diels-Alder reactions to build fused ring systems. The α-methoxy group can influence the regioselectivity of these reactions and can be a leaving group in certain cyclization strategies.

Integration in Biomass Valorization Pathways

Lignocellulosic biomass is a renewable feedstock for producing fuels and chemicals. The conversion of biomass into furan derivatives, such as furfural (B47365) (from C5 sugars) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars), is a key strategy in modern biorefineries. nih.govencyclopedia.pubusda.gov

Production of Renewable Biofuels and Biochemicals Intermediates

Furfural, readily produced from the hemicellulose fraction of biomass, is a platform chemical that can be upgraded to a variety of valuable products. This compound can be envisioned as a second-generation biochemical derived from furfural. A plausible synthetic pathway would involve the acylation of furan (derived from decarbonylation of furfural) with a methoxyacetyl equivalent or the direct modification of a furfural derivative. This positions the title compound as an intermediate that could be further processed into biofuels or other biochemicals. For instance, reduction of the ketone and subsequent hydrodeoxygenation could yield aliphatic alkanes suitable for fuel applications.

Table 2: Plausible Synthesis from Biomass-Derived Furfural

| Step | Reaction | Reactant | Product |

| 1 | Dehydration of Xylose | Acid Catalysis | Furfural |

| 2 | Friedel-Crafts Acylation | Furan, Methoxyacetyl chloride | This compound |

| 3 | Reduction/Deoxygenation | H₂, Metal Catalyst | Biofuel Alkanes |

Derivatization for High Value-Added Chemicals

The true value of platform molecules lies in their potential for conversion into a diverse range of high-value chemicals. The functional handles on this compound make it a versatile substrate for derivatization.

Reduction: The ketone can be stereoselectively reduced to a secondary alcohol, introducing a chiral center and creating precursors for enantiomerically pure pharmaceuticals.

Oxidation: Oxidation of the furan ring can lead to the formation of dicarboxylic acids, which are valuable monomers for biodegradable polyesters.

Condensation: As mentioned, condensation at the ketone can lead to a wide variety of heterocyclic compounds with potential biological activity.

Substitution: The methoxy group could potentially be substituted, allowing for the introduction of other functionalities and the creation of a library of derivatives for screening in drug discovery or materials science applications.

Exploring Novel Reactivity for Catalytic Cycles

Catalytic transformations are essential for efficient and sustainable chemical synthesis. Furan derivatives are known to participate in various catalytic cycles, including metal-catalyzed cross-couplings and cycloadditions. organic-chemistry.org The unique electronic nature of this compound could lead to novel reactivity.

The α-methoxy ketone moiety is a particularly interesting feature. The oxygen of the methoxy group can act as a coordinating atom, potentially directing the regioselectivity of metal-catalyzed reactions at the furan ring or the ketone. This directing-group effect could be exploited in C-H activation or other coupling reactions to achieve transformations not possible with simpler furan ketones.

Furthermore, the interplay between the electron-rich furan ring and the electron-withdrawing ketone, modulated by the α-methoxy group, could be harnessed in catalytic cycloaddition reactions. For example, in a Diels-Alder reaction, the furan ring acts as the diene. The electronic properties of the side chain would influence the reactivity of the diene and the stability of the resulting cycloadducts, opening pathways to complex, fused-ring structures that are common in natural products.

Design of New Catalytic Systems for Furan-Ketone Transformations

The chemical reactivity of "this compound" is largely dictated by the furan ring, the carbonyl group, and the adjacent methoxy group. The design of new catalytic systems to selectively transform this molecule could unlock novel synthetic pathways to valuable chemicals. Future research is likely to focus on several key areas of catalysis:

Metal-Catalyzed Reactions: Transition metal catalysis offers a powerful toolkit for furan transformations. For instance, palladium-catalyzed cross-coupling reactions could be employed for the α-arylation of the furan ring. rsc.org Additionally, metal-catalyzed ring-opening reactions of the furan moiety could lead to the synthesis of linear C6 compounds, which are valuable precursors for polymers and fuels. elsevierpure.com The presence of the α-methoxy group may influence the regioselectivity of these transformations, a subject ripe for investigation. Research into the use of both noble metals like palladium and platinum, and more abundant, less expensive metals such as copper, nickel, and iron will be crucial for developing economically viable processes. nih.gov

Organocatalysis: In recent years, organocatalysis has emerged as a sustainable alternative to metal-based systems. For the self-condensation of biomass-derived methyl ketones, organocatalytic approaches have been shown to be highly efficient. escholarship.org Proline and its derivatives, for example, could potentially be used to catalyze aldol-type reactions involving the enolizable ketone of "this compound". The development of chiral organocatalysts could also enable the enantioselective transformation of this prochiral ketone, leading to the synthesis of optically active furan derivatives.

Biocatalysis: The use of enzymes for chemical transformations offers high selectivity under mild reaction conditions. Biocatalytic routes for the conversion of furanic platform molecules are being increasingly explored. foreverest.net For "this compound," enzymes such as reductases could be employed for the stereoselective reduction of the ketone to the corresponding alcohol. Furthermore, engineered microorganisms like Pseudomonas putida have been used to upgrade cyclic ketones derived from biomass into valuable dicarboxylic acids. rsc.org Similar biocatalytic valorization strategies could be developed for furan-containing ketones.

A comparative look at potential catalytic approaches is presented in the table below.

| Catalytic Approach | Potential Transformations | Key Research Focus |

| Metal-Catalysis | Cross-coupling, Ring-opening, Hydrogenation | Development of non-noble metal catalysts, understanding regioselectivity. rsc.orgnih.gov |

| Organocatalysis | Aldol (B89426) reactions, Asymmetric synthesis | Design of novel organocatalysts, enantioselective transformations. escholarship.org |

| Biocatalysis | Ketone reduction, Oxidative cleavage | Enzyme discovery and engineering, whole-cell biocatalysis. foreverest.netrsc.org |

Mechanistic Exploration of Catalyst-Substrate Interactions

A deep understanding of the interactions between a catalyst and "this compound" is fundamental to the rational design of more efficient and selective catalytic systems. Future mechanistic studies will likely employ a combination of experimental and computational techniques.

Spectroscopic and Kinetic Studies: In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide valuable information about the adsorption of the furan-ketone onto the catalyst surface and the formation of reaction intermediates. Kinetic studies, including reaction rate measurements under varying conditions (temperature, pressure, reactant concentrations), will be essential to elucidate the rate-determining steps of catalytic cycles.

Isotopic Labeling: The use of isotopically labeled substrates (e.g., with deuterium (B1214612) or carbon-13) can help to trace the pathways of atoms during a reaction, providing definitive evidence for proposed mechanisms. For example, in metal-catalyzed reactions, isotopic labeling can distinguish between different possible pathways for C-H bond activation or C-O bond cleavage.

Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms at the molecular level. nih.gov By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation barriers for different reaction pathways. This can provide insights into the role of the catalyst and the factors that control selectivity.

Development of Advanced Computational Models for Furan-Methoxyketone Systems

Computational chemistry is poised to play an increasingly important role in the study of furanic compounds. For a molecule like "this compound," the development of advanced computational models can accelerate the discovery of new reactions and optimize existing processes.

Predictive Modeling for Reaction Outcomes and Product Selectivity

A major goal of computational chemistry in this field is to develop models that can accurately predict the outcome of a reaction, including the yield and selectivity for different products.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models aim to correlate the structural features of a molecule with its physical or chemical properties. researchgate.net For furanic compounds, QSPR models could be developed to predict properties such as reactivity in a given reaction or the cetane number for potential biofuel applications. These models are often built using machine learning algorithms trained on large datasets of experimental data.

DFT-Based Reactivity Descriptors: DFT calculations can be used to compute a variety of electronic structure-based descriptors that can be correlated with reactivity. For example, the Fukui function can be used to predict the most likely sites for nucleophilic or electrophilic attack on a molecule. For "this compound," such descriptors could be used to predict the regioselectivity of reactions involving the furan ring or the enolate of the ketone.

Future Research Opportunities and Challenges in Furanic Ketone Chemistry

The chemistry of furanic ketones, including "this compound," presents a number of exciting opportunities for future research, as well as some significant challenges that need to be addressed.

Opportunities:

Sustainable Production of Chemicals and Materials: Furanic ketones derived from biomass are promising platform molecules for the synthesis of a wide range of value-added chemicals, including monomers for polymers, solvents, and pharmaceutical intermediates. ebi.ac.ukbohrium.com

Development of Novel Biofuels: The hydrogenation and hydrodeoxygenation of furanic ketones can lead to the production of high-energy-density liquid fuels that could be used as alternatives to fossil fuels.

Discovery of New Catalytic Transformations: The unique combination of functional groups in molecules like "this compound" provides a rich playground for the discovery of new and selective catalytic reactions.

Challenges:

Efficient and Selective Synthesis: While the synthesis of furanic compounds from biomass is well-established, the selective synthesis of specific furanic ketones with desired functional groups remains a challenge.

Catalyst Stability and Deactivation: The development of robust catalysts that can withstand the often harsh conditions required for biomass conversion and resist deactivation is a major hurdle.

Understanding Complex Reaction Networks: The reactions of furanic compounds can be complex, often leading to a multitude of products. A thorough understanding of the underlying reaction networks is necessary to control selectivity.

Techno-economic Analysis and Lifecycle Assessment: For any new process to be commercially viable, a thorough techno-economic analysis is required. Furthermore, a comprehensive lifecycle assessment is needed to ensure that the production of chemicals and fuels from biomass is truly sustainable.

Q & A

Q. What are the common synthetic routes for preparing 1-(Furan-2-yl)-2-methoxyethan-1-one, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of 1-(furan-2-yl)ethanone using copper(II) bromide under reflux conditions, yielding high-purity products with minimal by-products. Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 substrate-to-bromide) to suppress side reactions like over-bromination . Purity (>95%) can be achieved via column chromatography (hexane:ethyl acetate, 80:20) or recrystallization from ethanol .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C=O stretch at ~1670 cm⁻¹ and furan ring vibrations at ~1600 cm⁻¹. Methoxy groups show C-O stretches at ~1250 cm⁻¹ .

- NMR : In -NMR, furan protons appear as a multiplet at δ 6.3–7.4 ppm, while the methoxy group resonates as a singlet at δ 3.3–3.5 ppm. The carbonyl carbon in -NMR appears at ~195 ppm .

Q. What are the solubility and stability considerations for this compound in experimental design?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Stability tests indicate degradation under prolonged UV exposure (>48 hrs) or in acidic conditions (pH < 4). Store at 4°C in amber vials under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can advanced catalytic methods (e.g., palladium-catalyzed reactions) be applied to derivatize this compound?

- Methodological Answer : Palladium-catalyzed reductive cyclization with nitroarenes enables the synthesis of N-heterocyclic derivatives. For example, reacting with 2-nitrobenzaldehyde under 10 mol% Pd/C and formic acid at 80°C produces (E)-1-(furan-2-yl)-3-(2-nitrophenyl)prop-2-en-1-one in 43% yield. Catalyst recovery and ligand selection (e.g., triphenylphosphine) are critical for reproducibility .

Q. How can crystallographic data resolve ambiguities in molecular conformation?